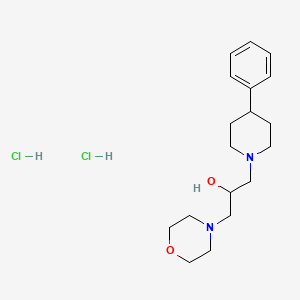
1,4-Benzenedicarboxylic acid, 4-(methoxycarbonyl)phenyl methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedicarboxylic acid, 4-(methoxycarbonyl)phenyl methyl ester is a chemical compound with the molecular formula C18H16O6 and a molecular weight of 328.3160 g/mol . It is also known by other names such as methyl [4-(methoxycarbonyl)phenyl]methyl 1,4-benzenedicarboxylate and [4-(methoxycarbonyl)phenyl]methyl methyl terephthalate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, 4-(methoxycarbonyl)phenyl methyl ester typically involves esterification reactions. One common method is the reaction of 1,4-benzenedicarboxylic acid with 4-(methoxycarbonyl)phenyl methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. For example, the use of solid acid catalysts or enzymatic catalysts can be employed to facilitate the esterification process. Additionally, continuous flow reactors may be used to optimize the reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxylic acid, 4-(methoxycarbonyl)phenyl methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products are substituted aromatic compounds, such as nitro or bromo derivatives.
Scientific Research Applications
1,4-Benzenedicarboxylic acid, 4-(methoxycarbonyl)phenyl methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarboxylic acid, 4-(methoxycarbonyl)phenyl methyl ester involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound may act as a substrate, undergoing transformation through the catalytic activity of the enzyme. The ester groups can be hydrolyzed to form carboxylic acids, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: Another ester derivative of terephthalic acid, commonly used in the production of polyethylene terephthalate (PET) plastics.
4-Methoxycarbonylphenylboronic acid: A boronic acid derivative with similar functional groups, used in Suzuki-Miyaura coupling reactions.
Uniqueness
1,4-Benzenedicarboxylic acid, 4-(methoxycarbonyl)phenyl methyl ester is unique due to its specific esterification pattern and its applications in various fields. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of complex organic molecules make it a valuable compound in both research and industry .
Properties
CAS No. |
78820-17-4 |
|---|---|
Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
4-O-(4-methoxycarbonylphenyl) 1-O-methyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C17H14O6/c1-21-15(18)11-3-5-13(6-4-11)17(20)23-14-9-7-12(8-10-14)16(19)22-2/h3-10H,1-2H3 |
InChI Key |
MFSUTSRSJLBVDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


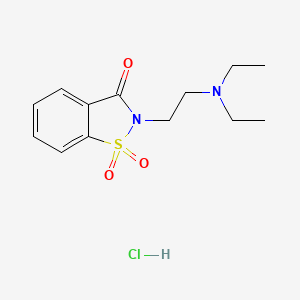

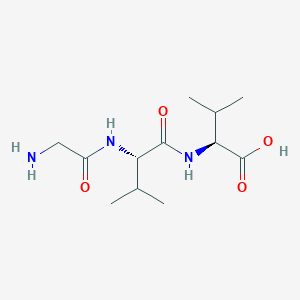
![(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14448247.png)
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans-](/img/structure/B14448259.png)
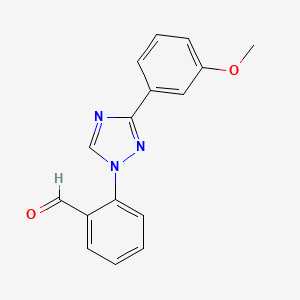
![2-[(Dimethylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14448269.png)
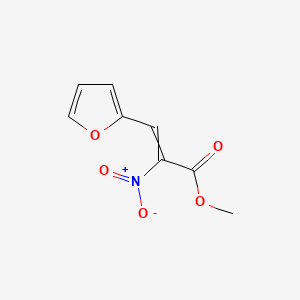
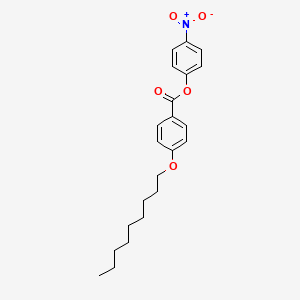
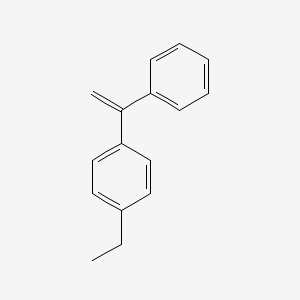
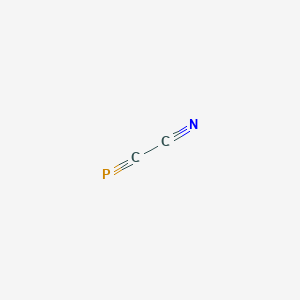

![4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14448286.png)
